N-benzyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
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Overview
Description
N-benzyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a piperazine moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-(4-methoxyphenyl)piperazine with a suitable sulfonyl chloride to form the sulfonyl piperazine intermediate.
Thiophene Carboxamide Formation: The sulfonyl piperazine intermediate is then reacted with thiophene-2-carboxylic acid or its derivative under appropriate conditions to form the desired carboxamide.
Benzylation: The final step involves the benzylation of the thiophene carboxamide derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring or the piperazine moiety.
Reduction: Reduction reactions may target the sulfonyl group or the carboxamide functionality.
Substitution: The benzyl group and the methoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a tool compound for studying biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of N-benzyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, while the sulfonyl group can form strong interactions with enzyme active sites. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide
- 1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazine-1-yl)propyl)-1H-indole-2-carboxamide
Uniqueness
N-benzyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C23H25N3O4S2 |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-benzyl-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |
InChI |
InChI=1S/C23H25N3O4S2/c1-30-20-9-7-19(8-10-20)25-12-14-26(15-13-25)32(28,29)21-11-16-31-22(21)23(27)24-17-18-5-3-2-4-6-18/h2-11,16H,12-15,17H2,1H3,(H,24,27) |
InChI Key |
XSRLPGUEJDAXGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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